1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a hydroxyphenyl group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dihydropyridinone ring can be reduced to form a tetrahydropyridine derivative.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric
Biological Activity
1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a dihydropyridinone core with a hydroxyl group on the aromatic ring, contributing to its biological reactivity. Its structure can be represented as follows:
Research indicates that this compound interacts with various biological targets, including:
- Ion Channels : The compound has shown activity in modulating ion channels, which are crucial for cellular signaling and homeostasis .
- Receptor Interaction : It exhibits affinity for specific receptors that mediate its biological effects, including neuroprotective and anti-inflammatory actions .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies have shown that it effectively scavenges free radicals and reduces oxidative damage in cellular models.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties in models of neurodegeneration. In studies involving neuronal cell lines exposed to neurotoxic agents, it significantly reduced cell death and improved cell viability.
- Case Study : In a rodent model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Research Findings
Recent investigations have focused on the synthesis of derivatives and their enhanced biological activities. For instance, modifications to the hydroxyl group have led to compounds with improved potency in both antioxidant and antimicrobial assays.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKICXXHPYBLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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